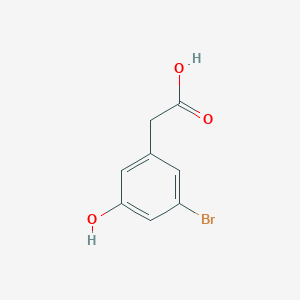

2-(3-Bromo-5-hydroxyphenyl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-bromo-5-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,10H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVGCOVCYZLVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934241-94-8 | |

| Record name | 2-(3-bromo-5-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-hydroxyphenyl)acetic acid typically involves the bromination of 3-hydroxyphenylacetic acid. One common method includes the use of bromine in an organic solvent such as chloroform or acetic acid under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the meta position relative to the hydroxyl group.

Industrial Production Methods

Industrial production of 2-(3-Bromo-5-hydroxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using efficient reaction conditions and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-5-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxyphenylacetic acid.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH) are commonly used.

Major Products Formed

Oxidation: Formation of 3-bromo-5-hydroxybenzoic acid.

Reduction: Formation of 3-hydroxyphenylacetic acid.

Substitution: Formation of 3-amino-5-hydroxyphenylacetic acid or 3-mercapto-5-hydroxyphenylacetic acid.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromo-5-hydroxyphenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-5-hydroxyphenyl)acetic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity, interacting with the target molecules through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Structural Features :

- The compound consists of a phenyl ring substituted with bromine at position 3, a hydroxyl group at position 5, and an acetic acid side chain at position 2. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and crystallinity .

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The following table highlights key structural analogs and their properties:

Key Structural and Functional Differences

Substituent Effects on Acidity :

- The hydroxyl group in 2-(3-Bromo-5-hydroxyphenyl)acetic acid increases acidity (pKa ~2.5–3.5) compared to methoxy or halogen-substituted analogs. Methoxy groups (e.g., in 2-(3-Bromo-4-methoxyphenyl)acetic acid) reduce acidity due to electron donation .

- Fluorine substitution (e.g., in 2-(4-Bromo-2,5-difluorophenyl)acetic acid) enhances electronegativity, stabilizing the deprotonated form .

Crystallinity and Hydrogen Bonding :

- 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via O–H⋯O hydrogen bonds (bond length: 1.82 Å), critical for crystal packing .

- Hydroxyl-substituted analogs (e.g., the target compound) exhibit stronger intermolecular interactions than chloro- or methoxy-substituted derivatives .

Synthetic Utility :

- Methoxy-substituted derivatives are synthesized via regioselective bromination (84% yield) , whereas hydroxy-substituted analogs may require protecting-group strategies to avoid side reactions .

Biologische Aktivität

2-(3-Bromo-5-hydroxyphenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C9H9BrO3

- Molecular Weight : 245.07 g/mol

- CAS Number : 934241-94-8

The biological activity of 2-(3-Bromo-5-hydroxyphenyl)acetic acid is primarily attributed to its interaction with various biological targets. The presence of the bromine and hydroxyl groups on the phenyl ring enhances its reactivity and potential for biological interactions.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

One significant area of research involves the compound's inhibition of FAAH, an enzyme responsible for the degradation of endocannabinoids. Studies have demonstrated that compounds with similar structures can inhibit FAAH, leading to increased levels of anandamide, which has implications for pain relief and anti-inflammatory effects .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various phenolic compounds, including derivatives similar to 2-(3-Bromo-5-hydroxyphenyl)acetic acid. These studies indicate that halogenated compounds often exhibit enhanced antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| 2-(3-Bromo-5-hydroxyphenyl)acetic acid | TBD | E. coli, S. aureus |

| Compound A | 0.025 | E. coli |

| Compound B | 0.0195 | S. aureus |

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, suggesting that 2-(3-Bromo-5-hydroxyphenyl)acetic acid may also exhibit similar effects. The inhibition of FAAH can lead to reduced inflammation through the modulation of endocannabinoid signaling pathways .

Study on FAAH Inhibition

A study conducted on structurally related compounds indicated that those containing hydroxyl groups demonstrated significant FAAH inhibitory activity with an IC50 value as low as 0.5 mg/kg in vitro, suggesting that structural modifications can enhance biological activity .

Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of various phenolic compounds, derivatives with bromine substitutions showed improved activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent positioning on the phenolic ring in determining antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.